(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone
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Overview
Description
(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a thiazolyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation of 4-chlorophenyl ethanone with 4-(4-nitrophenyl)-1,3-thiazol-2-yl hydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of reduced hydrazones and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These mechanisms contribute to the compound’s potential biological activities, such as antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(4-chlorophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
- (1E)-1-(4-chlorophenyl)ethanone [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone
- (1E)-1-(4-chlorophenyl)ethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is unique due to the presence of both chlorophenyl and nitrophenyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups with the thiazolyl hydrazone moiety enhances the compound’s versatility in various scientific applications.
Properties
Molecular Formula |
C17H13ClN4O2S |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H13ClN4O2S/c1-11(12-2-6-14(18)7-3-12)20-21-17-19-16(10-25-17)13-4-8-15(9-5-13)22(23)24/h2-10H,1H3,(H,19,21)/b20-11+ |
InChI Key |
FGDXACUJOQHBOY-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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